5-Iodo-6-methylpyrimidin-4-amine
Overview
Description
5-Iodo-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6IN3 . It has a molecular weight of 235.03 g/mol . The IUPAC name for this compound is 5-iodo-6-methylpyrimidin-4-amine . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 5-Iodo-6-methylpyrimidin-4-amine is InChI=1S/C5H6IN3/c1-3-4 (6)5 (7)9-2-8-3/h2H,1H3, (H2,7,8,9)
. The Canonical SMILES for this compound is CC1=C (C (=NC=N1)N)I
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Iodo-6-methylpyrimidin-4-amine include a molecular weight of 235.03 g/mol . The compound has a XLogP3-AA value of 0.9 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and a complexity of 98.2 .
Scientific Research Applications
Halogen Bonding Studies
5-Iodo-6-methylpyrimidin-4-amine has been studied for its role in halogen bonding interactions. For instance, the binding mode of a related compound (PA-1) was investigated using X-ray crystallography, DFT calculation, and molecular docking approaches. This study highlighted the importance of the 5-iodo-1,2,3-triazole and benzene ring in biological activities and confirmed the possibility of iodine atoms participating in halogen bonding, which could be useful for optimizing inhibitors and antifungal compounds (He et al., 2020).
Regioselective Displacement Reactions
Research has been conducted on the regioselective displacement reactions of similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, leading to the formation of various pyrimidin-4-amines. These studies include X-ray crystallography analysis to understand the reaction products and their crystal structures (Doulah et al., 2014).
Synthesis of Thiazolo[4,5-d]Pyrimidine Derivatives
The reaction of 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming new thiazolo[4,5-d]pyrimidine derivatives, has been explored. These derivatives are produced from reactions involving similar compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli et al., 2006).
Amination Reactions
Studies on the amination of dibromopyridines with potassium amide in liquid ammonia have been conducted, which include the formation of compounds like 4-amino-2-methylpyrimidine. These studies provide insights into the mechanisms of amination reactions and the influence of various substituents (Streef & Hertog, 2010).
properties
IUPAC Name |
5-iodo-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJWVTJTDKPYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346934 | |
Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methylpyrimidin-4-amine | |
CAS RN |
83410-18-8 | |
Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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